1-Methyl-2-(methylsulfanyl)-1,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one
Description
1-Methyl-2-(methylsulfanyl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one is a heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidin-4-one core substituted with a methyl group at position 1 and a methylsulfanyl (SCH₃) group at position 2. This structure combines a bicyclic aromatic system with sulfur and nitrogen atoms, conferring unique electronic and steric properties.
Properties
CAS No. |
29877-81-4 |
|---|---|
Molecular Formula |
C8H9N3OS |
Molecular Weight |
195.24 g/mol |
IUPAC Name |
1-methyl-2-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H9N3OS/c1-11-6-5(3-4-9-6)7(12)10-8(11)13-2/h3-4,9H,1-2H3 |
InChI Key |
HAUWJAHVIMSZJV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CN2)C(=O)N=C1SC |
Origin of Product |
United States |
Preparation Methods
Key Starting Materials
- 4-chloro-7H-pyrrolo[2,3-d]pyrimidine or its halogenated derivatives
- 2-amino-1H-pyrrole-3-carbonitriles
- Alkyl halides (e.g., methyl iodide or methyl bromide)
- Bases such as potassium carbonate
- Solvents like dimethylformamide (DMF) or t-butanol
Preparation Methods
Nucleophilic Substitution on Halogenated Pyrrolo[2,3-d]pyrimidines
A common approach involves starting from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which undergoes nucleophilic substitution at the 2-position with methylthiolate anion generated in situ. This can be achieved by reacting the chloro derivative with methyl mercaptan or methylthiolate salts under basic conditions.
- Reaction conditions: Room temperature to moderate heating, in polar aprotic solvents such as DMF.
- Base: Anhydrous potassium carbonate is often used to deprotonate the thiol and facilitate substitution.
- Outcome: Introduction of the methylsulfanyl group at the 2-position, yielding 2-(methylsulfanyl)-pyrrolo[2,3-d]pyrimidine intermediates.
This intermediate can then be methylated at the N-1 position using alkyl halides under basic conditions to afford the target compound.
Cyclocondensation Route
Another method involves cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with suitable nitriles or amidines in the presence of strong bases such as potassium t-butoxide in boiling t-butanol. This method allows simultaneous formation of the fused pyrrolo[2,3-d]pyrimidine ring and incorporation of the methylsulfanyl group.
- Advantages: Efficient ring closure and functional group introduction in one step.
- Optimization: Microwave-assisted synthesis has been reported to reduce reaction times and improve yields.
Alkylation of Preformed Pyrrolo[2,3-d]pyrimidin-4-ones
In some protocols, the methylsulfanyl group is introduced by alkylation of 2-(methylthio)-pyrrolo[2,3-d]pyrimidin-4-one derivatives with methyl halides in the presence of bases like potassium carbonate in DMF at room temperature.
- This method is useful for late-stage functionalization and allows for structural diversification.
Representative Synthetic Scheme
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine + NaSCH3, K2CO3, DMF, RT | Nucleophilic substitution to introduce methylsulfanyl group at C-2 | 75-85 |
| 2 | Intermediate + CH3I, K2CO3, DMF, RT | N-1 methylation via alkylation | 70-80 |
| 3 | Purification by recrystallization or chromatography | Isolation of pure 1-methyl-2-(methylsulfanyl)-pyrrolo[2,3-d]pyrimidin-4-one | - |
Detailed Research Findings
- The nucleophilic substitution on 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is highly regioselective for the 2-position due to electronic and steric factors.
- Use of anhydrous potassium carbonate and polar aprotic solvents like DMF enhances the nucleophilicity of methylthiolate and improves reaction rates.
- Microwave-assisted cyclocondensation reduces reaction times from hours to minutes and improves overall yields.
- Late-stage methylation at N-1 is typically performed under mild conditions to avoid decomposition of the sensitive heterocyclic core.
- Purification is commonly achieved by recrystallization from methanol or ethanol, yielding crystalline solids with melting points consistent with literature values.
Comparative Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Nucleophilic substitution on 4-chloro derivative | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | NaSCH3, K2CO3, DMF | RT to 60°C, 2-6 h | High regioselectivity, good yields | Requires halogenated precursor |
| Cyclocondensation | 2-amino-1H-pyrrole-3-carbonitrile + nitriles | K t-butoxide, t-butanol | Reflux or microwave | One-step ring formation, efficient | Requires strong base, longer optimization |
| Alkylation of preformed pyrrolo[2,3-d]pyrimidin-4-one | 2-(methylthio)-pyrrolo[2,3-d]pyrimidin-4-one | CH3I, K2CO3, DMF | RT, 1-3 h | Late-stage functionalization | Possible side reactions if conditions harsh |
Notes on Industrial and Scale-Up Considerations
- Industrial synthesis may employ continuous flow reactors to improve heat and mass transfer, enhancing yield and purity.
- Automated synthesis platforms can optimize reaction parameters and reduce human error.
- Solvent recycling and green chemistry principles are increasingly applied to minimize environmental impact.
- Stability of intermediates and final product under storage and processing conditions is critical for scale-up.
Chemical Reactions Analysis
1-Methyl-2-(methylthio)-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrrolopyrimidines, including 1-Methyl-2-(methylsulfanyl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one, exhibit significant anticancer properties. In vitro studies have demonstrated that these compounds can inhibit cell proliferation across various cancer cell lines. The structure–activity relationship (SAR) of similar compounds reveals effective inhibition of cancer cell growth through targeted mechanisms on specific kinases involved in tumor progression.
Enzyme Inhibition
The compound is known to interact with specific molecular targets, inhibiting certain enzymes that disrupt cellular processes. Its lipophilicity allows it to diffuse easily into cells, where it can exert its effects. This property makes it a candidate for further exploration in drug development aimed at treating diseases characterized by dysregulated enzyme activity.
Case Study: Anticancer Properties
A notable study explored the anticancer effects of this compound on various cancer cell lines. The results indicated a marked reduction in cell viability and proliferation rates when treated with the compound compared to control groups. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells via specific signaling pathways.
Case Study: Enzyme Targeting
Another research effort focused on the enzyme inhibition properties of the compound. It was found that this compound effectively inhibited key enzymes involved in metabolic pathways associated with cancer progression. This inhibition led to altered metabolic profiles in treated cells, suggesting potential therapeutic benefits in targeting metabolic dysregulation in tumors.
Mechanism of Action
The mechanism of action of 1-Methyl-2-(methylthio)-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress and apoptosis . These actions contribute to its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
The pyrrolo[2,3-d]pyrimidin-4-one scaffold is shared among several analogs, but substituent variations significantly alter physicochemical and biological properties. Key comparisons include:
*Calculated based on formula C₈H₉N₃OS.
Stability and Pharmacokinetics
- The methylsulfanyl group may confer greater metabolic stability compared to thiol (-SH) analogs, which are prone to oxidation. However, it may still undergo CYP450-mediated demethylation .
- Unsubstituted analogs (e.g., CAS 3680-71-5) lack steric hindrance, leading to faster degradation in vivo .
Key Research Findings
Anticancer Potential: Thioether-containing pyrrolo[2,3-d]pyrimidin-4-ones (e.g., compound 24 in ) exhibit superior activity against leukemia and colorectal cancer cells (IC₅₀ values 2–5 μM) compared to etoposide (IC₅₀ ~10 μM) .
Antimicrobial Activity: Dihydropyrimidinone derivatives with sulfur substituents (e.g., SCH₃) show broad-spectrum antibacterial effects, likely due to thiol-disulfide interchange mechanisms .
Structural Insights : X-ray crystallography of related compounds (e.g., dihydropyrimidin-2(1H)-thiones) reveals planar aromatic cores, facilitating π-π stacking interactions in biological targets .
Biological Activity
1-Methyl-2-(methylsulfanyl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one (CAS No. 29877-81-4) is a heterocyclic compound belonging to the pyrrolopyrimidine family. Its structure resembles purines, which are crucial components of nucleic acids. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The molecular formula of this compound is C8H9N3OS, with a molecular weight of 195.24 g/mol. The compound is characterized by its unique heterocyclic structure, which contributes to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 29877-81-4 |
| Molecular Formula | C8H9N3OS |
| Molecular Weight | 195.24 g/mol |
| IUPAC Name | 1-methyl-2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidin-4-one |
| Appearance | Crystalline solid |
Antiviral Activity
Research has indicated that this compound exhibits significant antiviral properties. It has been shown to inhibit various viral infections effectively. For instance, studies have reported its efficacy against Zika virus (ZIKV) and Dengue virus (DENV), with effective concentrations (EC50) in the low micromolar range (approximately 1.4 μM for DENV) .
Anticancer Properties
This compound has demonstrated promising anticancer activity through its interaction with specific molecular targets. It is known to inhibit Polo-like kinase 1 (Plk1), a critical regulator in cell division and a target in cancer therapy. The compound exhibited an IC50 value of approximately 4.4 μM against Plk1 . Additionally, it has been observed to induce apoptosis in cancer cells and disrupt cell cycle progression .
Antimicrobial Activity
The antimicrobial effects of this compound have also been explored. It has shown activity against various bacterial strains including E. coli and S. aureus, as well as antifungal activity against A. flavus and A. niger. These findings suggest that the compound could be developed as a potential antimicrobial agent .
Neuroprotective Effects
Emerging studies suggest that this compound may possess neuroprotective properties. It is being investigated for its ability to mitigate neuroinflammation and protect neuronal cells from apoptosis .
The biological activity of this compound is largely attributed to its ability to modulate key signaling pathways:
- Inhibition of NF-kB Pathway : This pathway is crucial in inflammation and cancer progression; inhibiting it can reduce inflammatory responses and tumor growth.
- Cell Cycle Arrest : The compound induces G1-phase arrest in cancer cells, leading to decreased proliferation .
Case Studies
Several case studies have highlighted the effectiveness of this compound:
- Study on Antiviral Efficacy : A study demonstrated that treatment with this compound significantly reduced viral load in infected cell lines compared to untreated controls.
- Cancer Cell Line Studies : In vitro experiments showed that this compound effectively reduced viability in various cancer cell lines, including breast and lung cancers.
Q & A
Q. What synthetic methodologies are optimal for preparing 1-Methyl-2-(methylsulfanyl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one?
The compound can be synthesized via cyclocondensation reactions using precursors like 2,6-diamino-4(3H)-pyrimidinone and alkyl/aryl ketones. For example, describes a protocol where 2-bromo-1-(4-fluorophenyl)-2-phenylethanone reacts with 2,6-diamino-4(3H)-pyrimidinone in dry DMF under reflux, yielding structurally similar pyrrolopyrimidine derivatives. Purification typically involves column chromatography with gradients of ethyl acetate/hexane. Analytical confirmation via -NMR and LC-MS is critical to verify regioselectivity and purity .
Q. How can the molecular structure of this compound be validated experimentally?
A combination of spectroscopic techniques is required:
- IR spectroscopy to confirm functional groups (e.g., C=O stretch near 1680–1700 cm).
- -NMR to resolve aromatic protons (δ 6.5–8.5 ppm) and methyl/methylsulfanyl groups (δ 2.0–3.5 ppm).
- High-resolution mass spectrometry (HRMS) for molecular ion ([M+H]) matching theoretical mass within 3 ppm error. highlights similar validation for pyrrolo[2,3-d]pyrimidin-4-one derivatives, emphasizing elemental analysis for C, H, N, and S content .
Q. What in vitro assays are suitable for preliminary anticancer activity screening?
The MTT assay is widely used to assess cytotoxicity. details its application against cancer cell lines (e.g., U937, THP-1, Colo205), with IC values compared to standards like etoposide. Cell viability is measured after 48–72 hours of exposure, with absorbance read at 570 nm. Data normalization to untreated controls and triplicate repeats are essential to minimize variability .
Advanced Research Questions
Q. How do structural modifications at the 2-(methylsulfanyl) position influence biological potency?
Substituting the methylsulfanyl group with bulkier thioethers or bioisosteres (e.g., sulfoxide/sulfone) can alter binding affinity to kinase targets. and highlight that C-2 modifications in thieno[2,3-d]pyrimidin-4-one derivatives significantly impact FGFR1 inhibition, with electron-withdrawing groups enhancing potency. Molecular docking studies (e.g., using AutoDock Vina) can predict interactions with ATP-binding pockets, guiding rational design .
Q. What mechanisms explain contradictory cytotoxicity data across cancer cell lines?
Discrepancies may arise from differences in:
- Cellular uptake : LogP values >2.0 (indicative of lipophilicity) improve membrane permeability but may reduce solubility.
- Target expression : HER4/ERBB4 overexpression in certain cancers () could enhance sensitivity.
- Metabolic stability : Cytochrome P450-mediated degradation (e.g., CYP3A4) varies across cell models. Parallel assays with metabolic inhibitors (e.g., 1-aminobenzotriazole) and proteomic profiling (e.g., Western blot for ERBB4) are recommended to resolve inconsistencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
